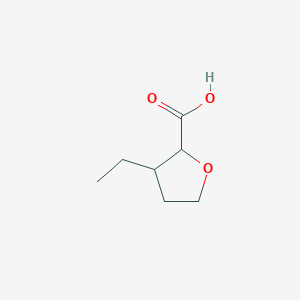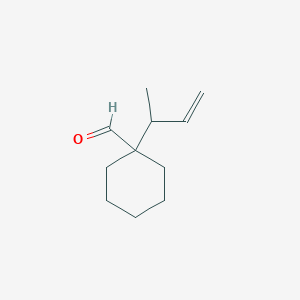![molecular formula C13H18ClN B13269503 N-[1-(3-chlorophenyl)ethyl]cyclopentanamine](/img/structure/B13269503.png)
N-[1-(3-chlorophenyl)ethyl]cyclopentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-chlorophenyl)ethyl]cyclopentanamine is an organic compound with the molecular formula C13H18ClN It is characterized by the presence of a cyclopentanamine group attached to a 3-chlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-chlorophenyl)ethyl]cyclopentanamine typically involves the reaction of 3-chlorophenyl ethylamine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-chlorophenyl)ethyl]cyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or secondary amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[1-(3-chlorophenyl)ethyl]cyclopentanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3-chlorophenyl)ethyl]cyclopentanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(3-chlorophenyl)ethyl]cyclohexanamine
- N-[1-(3-chlorophenyl)ethyl]cycloheptanamine
- N-[1-(3-chlorophenyl)ethyl]cyclooctanamine
Uniqueness
N-[1-(3-chlorophenyl)ethyl]cyclopentanamine is unique due to its specific cyclopentanamine structure, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C13H18ClN |
|---|---|
Molecular Weight |
223.74 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)ethyl]cyclopentanamine |
InChI |
InChI=1S/C13H18ClN/c1-10(15-13-7-2-3-8-13)11-5-4-6-12(14)9-11/h4-6,9-10,13,15H,2-3,7-8H2,1H3 |
InChI Key |
HCZUZZWYUXBOAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)NC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-[(2-methylcyclohexyl)amino]propan-2-ol](/img/structure/B13269420.png)
amine](/img/structure/B13269428.png)




![tert-Butyl 4-[4-(aminomethyl)oxan-4-yl]piperazine-1-carboxylate](/img/structure/B13269456.png)

![1,7-Diazaspiro[3.5]nonane,bis(trifluoroaceticacid)](/img/structure/B13269467.png)
![1-{[1-(5-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13269487.png)
amine](/img/structure/B13269496.png)

![Spiro[4.4]nonane-1-carboxylic acid](/img/structure/B13269498.png)
![2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13269502.png)
